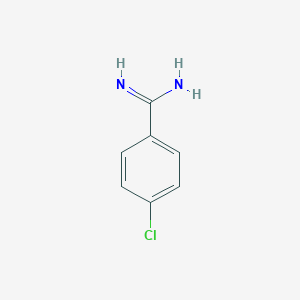
4-Chlorobenzamidine
Cat. No. B097016
Key on ui cas rn:
19563-04-3
M. Wt: 154.6 g/mol
InChI Key: LFCUMSZYMJRUHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04323681
Procedure details


Free p-chlorobenzamidine base is prepared by addition of p-chlorobenzamidine hydrochloride (30.000 g., 0.157 mole) to a solution of sodium (3.795 g., 0.165 mole) in absolute ethanol (400 ml.) in a nitrogen atmosphere. After stirring for one hour, ethoxymethylenemalononitrile (20.151 g., 0.165 mole) is added followed by ethanol (350 ml.) to facilitate stirring. After stirring at ambient temperature for ca. 70 hours, the mixture is refluxed for ten minutes, cooled, filtered and the solid product washed with ethanol (100 ml.), water (2×50 ml.) then dried at 80° C./house vac. then at 100° C./house vac./2 hours. The yield of colorless crystals melting at 267.0°-267.5° C. (uncorr.) is 27.9 g. (77.1%). The initial product is recrystallized from 1,2-dimethoxyethane affording colorless needles melting at 267.0°-267.5° C. (uncorr.) in a yield of 20.160 g. (55.7%). Concentration of the mother liquors afforded two additional crops of colorless needles: first crop (4.525 g., 12.5%), melting at 266.0°-267.5° C. (uncorr.); second crop (1.479 g., 4.1%), melting at 265.0°-265.5° C. (uncorr.).
Name
p-chlorobenzamidine hydrochloride
Quantity
30 g
Type
reactant
Reaction Step One





Name
Identifiers


|
REACTION_CXSMILES
|
Cl.[Cl:2][C:3]1[CH:11]=[CH:10][C:6]([C:7]([NH2:9])=[NH:8])=[CH:5][CH:4]=1.[Na].C(OC=C(C#N)C#N)C>C(O)C>[Cl:2][C:3]1[CH:11]=[CH:10][C:6]([C:7]([NH2:9])=[NH:8])=[CH:5][CH:4]=1 |f:0.1,^1:11|
|
Inputs


Step One
Step Two
|
Name
|
|
|
Quantity
|
20.151 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC=C(C#N)C#N
|
Step Three
|
Name
|
|
|
Quantity
|
350 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring for one hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
to facilitate stirring
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After stirring at ambient temperature for ca. 70 hours
|
|
Duration
|
70 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture is refluxed for ten minutes
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
the solid product washed with ethanol (100 ml.), water (2×50 ml.)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
then dried at 80° C./house vac
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at 100° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
2 hours
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The initial product is recrystallized from 1,2-dimethoxyethane affording colorless needles melting at 267.0°-267.5° C. (uncorr.) in a yield of 20.160 g
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Concentration of the mother liquors afforded two additional crops of colorless needles
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
